N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
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Overview
Description
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a sulfamoyl group, and a phthalimide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving 3,4-dimethyl-1,2-dicarbonyl compounds and amines under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using sulfamoyl chloride and an appropriate base.
Attachment of the Phthalimide Moiety: The phthalimide group is attached through a condensation reaction with phthalic anhydride and an amine.
Final Coupling: The final coupling of the synthesized intermediates is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Oxidation of the methyl groups can yield carboxylic acids.
Reduction: Reduction of the sulfamoyl group can produce sulfonamides.
Scientific Research Applications
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the oxazole and phthalimide moieties can engage in π-π stacking and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis.
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.
Uniqueness
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide stands out due to its combination of functional groups, which confer unique reactivity and interaction capabilities. Its structure allows for versatile applications across different scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N4O6S |
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Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C25H26N4O6S/c1-14(2)13-21(29-24(31)19-7-5-6-8-20(19)25(29)32)22(30)26-17-9-11-18(12-10-17)36(33,34)28-23-15(3)16(4)27-35-23/h5-12,14,21,28H,13H2,1-4H3,(H,26,30) |
InChI Key |
RYIYZBJCEQYNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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